molecular formula C13H16O3 B1400326 1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-94-1

1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400326
CAS No.: 1263365-94-1
M. Wt: 220.26 g/mol
InChI Key: XWENOTPRHBZWPR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, a compound featuring a dioxolane ring and a dimethylphenyl group, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is largely attributed to its structural components. The dioxolane ring is known to enhance the compound's interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : The presence of the dioxolane ring can facilitate binding to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The dimethylphenyl group may interact with specific receptors, influencing signaling pathways related to inflammation and cellular proliferation.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including drug-resistant species. This antimicrobial effect is likely due to the ability of the dioxolane moiety to disrupt bacterial cell membranes or interfere with metabolic processes.

Compound Activity Target Organism
This compoundModerateE. coli, S. aureus
2-(4-Acetylphenyl)-1,3-dioxolaneStrongPseudomonas aeruginosa
2-(1,3-Dioxolan-2-yl)-1-(2-bromo-phenyl)-ethanoneMildBacillus subtilis

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells while exhibiting lower toxicity in normal cells. This selective cytotoxicity could be beneficial for developing targeted cancer therapies.

Study on Anticancer Properties

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Resistance Research

Another study focused on the compound's ability to combat antibiotic-resistant bacteria. The results demonstrated that it could reverse resistance mechanisms in Staphylococcus aureus strains by disrupting biofilm formation and enhancing the efficacy of conventional antibiotics.

Comparative Analysis

When compared to similar compounds with halogenated phenyl groups or other heterocycles, this compound shows unique biological profiles. Its efficacy against resistant bacterial strains appears superior to that of compounds lacking the dioxolane structure.

Compound Structure Antimicrobial Efficacy Cytotoxicity
This compoundDioxolane + DimethylphenylModerateLow
1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)-ethanoneDioxolane + BromophenylLowModerate
1-(Phenyl)-2-(tetrahydrofuran-2-yl)-ethanoneTetrahydrofuran + PhenylHighHigh

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-3-4-11(10(2)7-9)12(14)8-13-15-5-6-16-13/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWENOTPRHBZWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC2OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205961
Record name Ethanone, 1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-94-1
Record name Ethanone, 1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.